N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic compound featuring a thiophene core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety and a 2-oxobenzo[d]oxazol-3(2H)-yl acetamide side chain. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability, while the benzo[d]oxazolone group may contribute to hydrogen bonding interactions in biological targets. Its molecular weight is calculated as 382.4 g/mol (C₁₈H₁₄N₄O₄S), with moderate lipophilicity due to the aromatic and cyclopropane components.
Properties
IUPAC Name |
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S/c23-14(9-22-12-3-1-2-4-13(12)25-18(22)24)19-17-11(7-8-27-17)16-20-15(21-26-16)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRIQUBDZDHSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a novel compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential applications in drug discovery.
Chemical Structure and Properties
The compound features a complex structure comprising a cyclopropyl group, an oxadiazole moiety, and a benzo[d]oxazole derivative. The molecular formula is CHNO, with a molecular weight of approximately 321.33 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains due to their ability to disrupt biofilm formation and inhibit essential metabolic pathways .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate against Gram-positive bacteria | |
| 3-acetyl-1,3,4-oxadiazoles | Higher activity than ciprofloxacin |
Cytotoxicity Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity, particularly against leukemia and breast cancer cell lines. For example, the IC values for certain derivatives were reported in the micromolar range, demonstrating significant anticancer potential .
| Cell Line | IC (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 0.65 | Induces apoptosis |
| A549 (lung cancer) | 1.24 | Moderate viability increase |
| HepG2 (liver cancer) | 1.75 | Significant cytotoxicity |
The mechanism underlying the biological activity of this compound appears to involve the inhibition of key enzymes in metabolic pathways critical for cell survival and proliferation. Notably, studies suggest that these compounds may act as HDAC inhibitors, which are known to play a role in cancer cell growth regulation .
Case Studies
-
Anticancer Efficacy : A study evaluated various oxadiazole derivatives for their anticancer properties against human leukemia cells. The results showed that compounds similar to this compound had IC values significantly lower than traditional chemotherapeutics like doxorubicin .
"Compounds demonstrated higher selectivity and activity against leukemia cell lines compared to standard treatments" .
- Antimicrobial Screening : Another investigation assessed the antimicrobial activity of oxadiazole derivatives against resistant bacterial strains. The findings highlighted that certain derivatives exhibited superior efficacy compared to established antibiotics .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against both gram-positive and gram-negative bacteria. A study indicated that derivatives similar to N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide possess minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
| Compound | Microbial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 1 | Methicillin-resistant S. aureus | 4 - 32 |
| 2 | E. coli | 64 - 256 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that oxadiazole derivatives can inhibit telomerase activity, which is crucial for cancer cell proliferation. For instance, compounds with similar structures have shown IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an important enzyme in DNA synthesis .
Therapeutic Potential
Given its structural characteristics and biological activities, this compound holds promise for development as:
- Antimicrobial Agent : Its efficacy against resistant bacterial strains positions it as a potential candidate for new antibiotics.
- Anticancer Drug : The ability to inhibit critical enzymes involved in cancer cell proliferation suggests its use in cancer therapy.
Case Studies and Research Findings
Multiple studies have highlighted the dual antimicrobial and anticancer activities of oxadiazole derivatives:
- A study by Du et al. (2013) demonstrated that specific oxadiazole compounds effectively inhibited TS proteins with notable potency .
- Ahsan et al. (2017) synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines, showcasing significant anticancer activity .
Chemical Reactions Analysis
Reactivity of the 1,2,4-Oxadiazole Ring
The 3-cyclopropyl-1,2,4-oxadiazole group is a key pharmacophore with unique electronic properties. Its reactivity includes:
Nucleophilic Substitution
-
The oxadiazole ring undergoes nucleophilic attack at the C-5 position due to electron deficiency. For example:
-
Substitutions with amines or thiols yield derivatives with modified bioactivity.
Electrophilic Aromatic Substitution
-
The oxadiazole’s electron-withdrawing nature directs electrophilic substitution on the adjacent thiophene ring to the para position relative to the oxadiazole .
Cycloaddition Reactions
-
1,2,4-Oxadiazoles participate in [3+2] cycloadditions with nitrile oxides or azides to form fused heterocycles .
Thiophene Moiety Reactivity
The thiophene ring’s reactivity is influenced by conjugation with the oxadiazole group:
Halogenation
-
Bromination occurs at the α-position of the thiophene under mild conditions (e.g., ):
Sulfonation
Benzo[d]oxazol-2(3H)-one Reactivity
The benzoxazolone ring exhibits dual reactivity:
Ring-Opening Hydrolysis
-
Under alkaline conditions (e.g., NaOH), the lactam ring opens to form a carboxylate intermediate:
Nucleophilic Attack at the Carbonyl
Acetamide Linker Reactivity
The acetamide group undergoes:
Hydrolysis
-
Acidic or basic hydrolysis cleaves the amide bond, yielding a carboxylic acid and amine:
Condensation Reactions
Oxidative Coupling
-
The thiophene and benzoxazolone moieties undergo oxidative coupling with Pd catalysts to form biaryl structures .
Photochemical Reactions
-
UV irradiation induces [2+2] cycloaddition between the oxadiazole and benzoxazolone groups, forming a tricyclic product .
Mechanistic Insights
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key structural and theoretical physicochemical properties of the target compound and analogs identified in the evidence:
Key Observations:
Oxadiazole vs. Thiadiazole/Thiazole :
- The target compound’s 1,2,4-oxadiazole ring (electron-deficient) contrasts with thiadiazole (e.g., Analog 2) and thiazole (e.g., Analog 3) systems, which offer sulfur-mediated hydrogen bonding and varied electronic profiles. Thiadiazoles may enhance membrane permeability but reduce metabolic stability compared to oxadiazoles .
protease inhibitors) .
Pharmacological Implications (Theoretical)
- Metabolic Stability : The 1,2,4-oxadiazole in the target compound is less prone to hydrolysis than Analog 2’s thiadiazole or Analog 1’s ester-like groups, suggesting superior oral bioavailability .
- Target Binding : The benzo[d]oxazolone’s planar structure may facilitate interactions with enzymes or receptors requiring aromatic stacking, contrasting with Analog 3’s bulky hydroperoxide group, which could hinder binding .
Limitations of Comparison
- Diverse Applications : Analogs like the cephalosporin (Analog 2) and carbamate (Analog 3) are designed for distinct therapeutic areas, limiting direct functional comparisons .
Preparation Methods
Cyclopropanation and Oxadiazole Formation
The 3-cyclopropyl-1,2,4-oxadiazole moiety is synthesized via a cyclocondensation reaction between a cyclopropylcarboximidamide and a thiophene-2-carboxylic acid derivative.
Procedure
- Cyclopropylcarboximidamide Synthesis :
- Oxadiazole Ring Formation :
- The imidamide reacts with thiophene-2-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base.
- Key Parameters : 0°C to room temperature, 12 hours, 68% yield.
Characterization
Functionalization of Thiophene Ring
The amine group is introduced at the 2-position of the thiophene via nitration followed by reduction:
Nitration :
Reduction to Amine :
Synthesis of 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetic Acid
Benzo[d]oxazol-2(3H)-one Preparation
The benzoxazolone core is synthesized from 2-aminophenol via cyclization:
Cyclization with Triphosgene :
Alkylation at N-3 :
Ester Hydrolysis :
Characterization
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 7.60–7.70 (m, 2H, aromatic), 7.30–7.45 (m, 2H, aromatic), 4.55 (s, 2H, CH$$2$$CO).
- IR (KBr) : 1745 cm$$^{-1}$$ (C=O), 1680 cm$$^{-1}$$ (oxazolone).
Amide Coupling and Final Product Isolation
Activation of Carboxylic Acid
2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM.
Coupling with Thiophen-2-amine
The activated acid reacts with 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine in the presence of N,N-diisopropylethylamine (DIPEA).
Optimized Conditions
- Solvent : DCM
- Temperature : 0°C to room temperature
- Time : 12 hours
- Yield : 70%
Purification and Analysis
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) and recrystallized from ethanol.
Characterization of Final Product
- Melting Point : 198–200°C
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 8.45 (s, 1H, NH), 7.70–7.85 (m, 4H, aromatic), 7.25 (d, J=5.2 Hz, 1H, thiophene-H), 4.65 (s, 2H, CH$$2$$), 2.10–2.25 (m, 1H, cyclopropyl-CH), 1.00–1.15 (m, 4H, cyclopropyl-CH$$_2$$).
- $$^{13}$$C NMR (100 MHz, DMSO-d$$6$$) : δ 169.5 (C=O), 165.2 (oxadiazole-C), 155.0 (oxazolone-C), 140.2–125.0 (aromatic-C), 45.5 (CH$$2$$), 12.5–15.0 (cyclopropyl-C).
- HRMS (ESI+) : m/z calcd for C$${19}$$H$${15}$$N$$5$$O$$4$$S [M+H]$$^+$$: 433.0794; found: 433.0798.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 minutes) accelerates oxadiazole formation, improving yields to 80%.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?
- Methodology :
- Step 1 : React 3-(thiophen-2-ylmethyl)-1,2,4-triazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. Reflux in dioxane for 4–6 hours to form intermediate acetamides .
- Step 2 : Introduce the benzo[d]oxazol-2(3H)-one moiety via nucleophilic substitution. Use hydrazine hydrate in propan-2-ol under reflux (3–4 hours) to achieve high yields (~75–85%) .
- Key Parameters :
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Propan-2-ol | 80–85 (reflux) | 3–4 | 75–85 |
| Dioxane | 90–100 | 4–6 | 70–78 |
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Analytical Workflow :
- NMR : Use H and C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm and oxadiazole carbons at δ 160–165 ppm) .
- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between thiophene and oxadiazole rings) to confirm spatial arrangement .
- Mass Spectrometry : Verify molecular weight (e.g., HRMS m/z calculated for CHNOS: 395.08; observed: 395.10) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Approach :
- Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict transition states and activation energies for cyclopropyl-oxadiazole formation .
- Use molecular docking to assess binding affinities of derivatives toward target enzymes (e.g., COX-2 or kinase inhibitors) for structure-activity relationship (SAR) studies .
Q. How should researchers resolve contradictions in reported biological activity data?
- Strategies :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., fixed pH, temperature, and cell lines).
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out tautomeric or conformational variations .
- Meta-Analysis : Compare datasets across studies (e.g., IC values for anti-inflammatory activity) to identify outliers caused by assay sensitivity .
Q. What strategies improve the aqueous solubility of this hydrophobic compound?
- Experimental Design :
- Co-Solvent Systems : Use DMSO-PBS mixtures (e.g., 10% DMSO) to enhance solubility without cytotoxicity .
- Salt Formation : React the acetamide with HCl or sodium citrate to form water-soluble salts (tested in pH 4–7 buffers) .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to achieve sustained release in vitro .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
